molecular formula C7H10N2O2 B13927897 1,7-Diazaspiro[4.4]nonane-2,8-dione

1,7-Diazaspiro[4.4]nonane-2,8-dione

Cat. No.: B13927897
M. Wt: 154.17 g/mol
InChI Key: DEKDAGQRORZOTK-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane-2,8-dione is a bicyclic organic compound featuring a spirocyclic core with two nitrogen atoms at positions 1 and 7 and two ketone groups at positions 2 and 6. The spiro[4.4] framework consists of two fused five-membered rings sharing a single atom, creating a rigid structure that influences its chemical reactivity and physical properties.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1,7-diazaspiro[4.4]nonane-2,8-dione

InChI

InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-6(11)8-4-7/h1-4H2,(H,8,11)(H,9,10)

InChI Key

DEKDAGQRORZOTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)NC2)NC1=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This modulation can lead to various biological effects, such as anticonvulsant activity, by influencing neural pathways and neurotransmitter release .

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

2.1.1 1,7-Dioxaspiro[4.4]nonane-2,6-dione ()

  • Structure : Replaces nitrogen atoms with oxygen in the spirocyclic system.
  • Synthesis: Prepared via modified methods using 2-(hydroxyethyl)cyclopentenone and diols, yielding a white solid (75% yield) .
  • Properties : The dioxa variant exhibits lower polarity compared to diaza derivatives, impacting solubility in organic solvents.
  • Applications : Primarily used in natural product synthesis due to its lactone functionality.

2.1.2 1,6-Dioxa-2,8-diazaspiro[4.4]nonane-7,9-dione ()

  • Structure : Contains both oxygen and nitrogen atoms in the spiro framework, with ketones at positions 7 and 7.
  • Synthesis : Derived from p-anisyl-substituted precursors, forming crystalline solids with defined stereochemistry (3R,5R* and 3S,5R* configurations) .
  • Properties : The mixed heteroatom system enhances hydrogen-bonding capacity, influencing crystallinity and thermal stability (mp >200°C).

Table 1: Structural and Functional Comparison

Compound Heteroatoms Ketone Positions Molecular Formula Key Applications
1,7-Diazaspiro[4.4]nonane-2,8-dione N, N 2, 8 C₇H₈N₂O₂ Pharmaceuticals, Materials
1,7-Dioxaspiro[4.4]nonane-2,6-dione O, O 2, 6 C₇H₈O₄ Natural product synthesis
1,6-Dioxa-2,8-diazaspiro[4.4]nonane O, N 7, 9 C₁₉H₁₈N₂O₄ Crystallography studies
Spirocyclic Compounds with Different Ring Sizes

8-Azaspiro[4.5]decane-7,9-dione ()

  • Structure : A spiro[4.5] system with one nitrogen atom and ketones at positions 7 and 8.
  • Properties : Larger ring size reduces steric strain, enhancing stability. Derivatives like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione are used as pharmaceutical impurities .
  • Comparison : The spiro[4.5] core offers greater conformational flexibility compared to the rigid spiro[4.4] system.

2.2.2 2,8-Bis(5-hexylthien-2-yl)benzo[1,2,3-de:4,5,6-d’e’]diquinoline-1,7-dicarbonitrile ()

  • Structure: A diazaperylene derivative with extended π-conjugation and electron-withdrawing cyano groups.
  • Applications: Functions as an n-type semiconductor due to its electron-deficient core, unlike the non-conjugated spiro[4.4] system .
Stereochemical and Substitutional Variants

2.3.1 (5R)-1,8-Diazaspiro[4.4]nonane-2,9-dione ()

  • Structure : Stereoisomer with ketones at positions 2 and 9.
  • Properties : The (5R) configuration influences chiral recognition in pharmaceutical intermediates .

2.3.2 8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione ()

  • Structure : Features a hydroxyl substituent at position 8.
  • Properties : Increased polarity and hydrogen-bonding capacity compared to the parent compound, altering solubility and reactivity .

Table 2: Substituent Effects on Properties

Compound Substituent Key Impact
1,7-Diazaspiro[4.4]nonane-2,8-dione None Baseline reactivity, moderate polarity
8-Hydroxy derivative () -OH at C8 Enhanced solubility in polar solvents
Chlorobutyl derivative () -Cl at C8 Increased lipophilicity, API impurity

Biological Activity

1,7-Diazaspiro[4.4]nonane-2,8-dione, a compound characterized by its unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores its interactions with biological targets, synthetic routes, and implications for therapeutic applications.

Structural Characteristics

The molecular formula of 1,7-Diazaspiro[4.4]nonane-2,8-dione is C8H12N2O2C_8H_{12}N_2O_2, and its molecular weight is approximately 168.20 g/mol. The compound's spirocyclic structure incorporates two nitrogen atoms that contribute to its biological activity by enabling specific interactions with enzymes and receptors.

Interaction with Biological Targets

1,7-Diazaspiro[4.4]nonane-2,8-dione has shown promising interactions with various biological targets:

  • Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, modulating enzymatic activity crucial for metabolic pathways. Its structural features allow it to fit into active sites of enzymes with high specificity.
  • Receptor Binding : The compound's unique arrangement facilitates binding to specific receptors, potentially influencing receptor function and signaling pathways. This interaction is critical for understanding its mechanism of action in pharmacological applications.

Anticonvulsant Properties

Preliminary research suggests that derivatives of 1,7-Diazaspiro[4.4]nonane-2,8-dione may exhibit anticonvulsant properties , making them candidates for further exploration in neuropharmacology. The spirocyclic structure enhances the compound's ability to cross the blood-brain barrier, which is vital for central nervous system (CNS) activity.

Synthetic Routes

Several synthetic methods have been developed to produce 1,7-Diazaspiro[4.4]nonane-2,8-dione efficiently:

  • Method A : Involves the reaction of appropriate amines with cyclic diketones under controlled conditions to yield the desired product with high purity.
  • Method B : Utilizes microwave-assisted synthesis to enhance yield and reduce reaction time.

These methods are optimized for both laboratory and potential industrial applications, ensuring scalability and reproducibility.

Study on Antitumor Activity

A study investigated the antitumor effects of a derivative of 1,7-Diazaspiro[4.4]nonane-2,8-dione in a xenograft mouse model. The compound demonstrated a dose-dependent reduction in tumor size when administered subcutaneously. This research highlights the therapeutic potential of this class of compounds in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1,7-Diazaspiro[4.4]nonane-2,8-dione:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochlorideMethyl group substitutionSimilar spirocyclic structure but altered reactivity
1,3,7-Triazaspiro[4.4]nonane-2,4-dioneContains an additional nitrogen atomDifferent nitrogen count alters biological properties
3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-dioneSubstituted benzyl groupsPotential anticonvulsant activity

This comparative analysis underscores the distinct chemical and biological properties imparted by variations in structure among similar compounds.

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